3-(Benzylamino)propanamide hydrochloride
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Description
3-(Benzylamino)propanamide hydrochloride is a compound with the molecular formula C10H15ClN2O . It is also known by other names such as N3-benzyl-beta-alaninamide and 3-Benzylaminopropionamide .
Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)propanamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13)
. Physical And Chemical Properties Analysis
The molecular weight of 3-(Benzylamino)propanamide hydrochloride is approximately 214.69 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications
1. Synthesis and Anti-Monoamine Oxidase Activity of 2-Substituted 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
3. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
4. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
5. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
6. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
properties
IUPAC Name |
3-(benzylamino)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFUQCBFQHQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648538 |
Source
|
Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)propanamide hydrochloride | |
CAS RN |
114741-49-0 |
Source
|
Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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